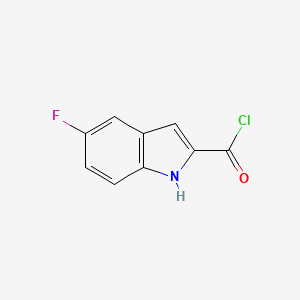

2-(2,3-Dihydro-1H-indol-1-YL)-5-fluorophenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

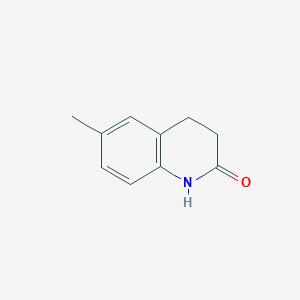

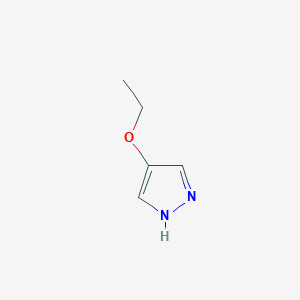

2-(2,3-Dihydro-1H-indol-1-yl)-5-fluorophenylamine , also known as (2,3-dihydro-1H-indol-5-ylmethyl)amine , is a chemical compound with an intriguing structure. It belongs to the class of 2,3-dihydroindoles (indolines) , which are significant structural components found in various natural products and biologically active compounds . This compound holds promise due to its potential pharmacological properties.

Synthesis Analysis

- The resulting compound is characterized using techniques such as elemental analysis, high-resolution mass spectrometry, 1H and 13C nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .

Molecular Structure Analysis

The molecular structure of (2,3-dihydro-1H-indol-5-ylmethyl)amine has been established through the aforementioned analytical methods. It serves as a convenient intermediate for synthesizing various disubstituted 1-(indolin-5-yl)methanamines .

科学的研究の応用

Neuroreceptor Modulation

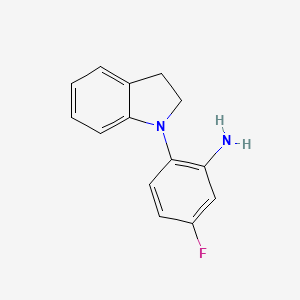

The compound has been studied for its role in modulating various neuroreceptors. For instance, 5-HT2C receptor agonists, closely related to the compound , have been investigated for their effects on 5-HT2A, 5-HT2B, and 5-HT2C receptors, influencing head-twitch behavior in rats. This highlights the potential application of such compounds in studying neurobehavioral models and receptor pharmacology (Vickers et al., 2001).

Serotonin Receptor Interaction

The interaction with serotonin receptors has been a point of focus, with studies exploring the role of similar compounds as presynaptic autoreceptors. For instance, compounds like LY367642 and LY456219, which share a structural similarity with 2-(2,3-Dihydro-1H-indol-1-YL)-5-fluorophenylamine, have been shown to affect serotonin outflow, suggesting their potential in modulating serotonin levels and impacting related neurological functions (Pullar et al., 2004).

Adrenoceptor Ligands and PET Ligands

Research has explored the synthesis of analogs like Lu AA27122 and 3l, which are high-affinity α(1A)-adrenoceptor ligands. These compounds show promise in being used as positron emission tomography (PET) ligands due to their brain permeability and selectivity, which is crucial for neuroimaging and studying various neurological disorders (Jørgensen et al., 2013).

5-HT2C Receptor Agonists

Compounds like YM348, structurally similar to the mentioned compound, are potent and orally active 5-HT(2C) receptor agonists. Such compounds have significant implications in studying and potentially treating conditions related to 5-HT2C receptor dysregulation, highlighting the therapeutic and research potential of these compounds (Kimura et al., 2004).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways and targets involved.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

特性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDATFKLQLDJRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1H-indol-1-YL)-5-fluorophenylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)

![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)